Dipivefrin Hydrochloride

Catalog No.
S526284
CAS No.
64019-93-8
M.F
C19H30ClNO5
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipivefrin Hydrochloride

CAS Number

64019-93-8

Product Name

Dipivefrin Hydrochloride

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

Molecular Formula

C19H30ClNO5

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H

InChI Key

VKFAUCPBMAGVRG-UHFFFAOYSA-N

SMILES

Array

Synonyms

adrenaline dipivalate, Apo-Dipivefrin, d Epifrin, Diopine, dipivaloylepinephrine, dipivalyl epinephrine, dipivefrin, dipivefrin acetate, (+-)-isomer, dipivefrin citrate (1:1), (+-)-isomer, dipivefrin hydrochloride, dipivefrin hydrochloride, (+-)-isomer, dipivefrin monophosphate, (+-)-isomer, dipivefrin monosulfate, (+-)-isomer, dipivefrin nitrate, (+-)-isomer, dipivefrin perchlorate, dipivefrin propanoate, (+-)-isomer, dipivefrin tartrate (1:1), (+-)-(R-(R*,R*))-isomer, dipivefrin tartrate (1:1), (R)-(R-(R*,R*))-isomer, dipivefrin, (R)-isomer, Dipoquin, Glaucothil, Glaudrops, PMS-Dipivefrin, Propine, ratio-Dipivefrin

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl

The exact mass of the compound Dipivefrin hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dipivefrin Hydrochloride is a highly specialized dipivalate ester prodrug of epinephrine, engineered specifically to overcome the severe bioavailability limitations of its parent catecholamine [1]. By masking the hydrophilic hydroxyl groups of epinephrine with pivaloyl esters, this compound achieves a dramatic transformation in physicochemical properties, most notably a massive increase in lipophilicity [1]. In industrial and pharmaceutical procurement, Dipivefrin Hydrochloride is prioritized for advanced ophthalmic formulations and localized adrenergic delivery systems where precise, esterase-dependent activation is required to prevent systemic toxicity[2]. Its hydrochloride salt form ensures essential aqueous stability during manufacturing and extended shelf-life under controlled, slightly acidic conditions, making it highly processable for liquid dosage forms [2].

Substituting Dipivefrin Hydrochloride with generic epinephrine base or common salts (like epinephrine bitartrate) fundamentally compromises formulation efficiency and patient safety [1]. Epinephrine is highly hydrophilic (log P of -1.37), resulting in extremely poor permeability across lipid-rich biological barriers such as the cornea[2]. To compensate for this low penetration, generic epinephrine formulations require massive active pharmaceutical ingredient (API) over-loading—typically up to 2.0% concentrations—which inevitably leads to systemic absorption, cardiovascular side effects, and high local intolerance [3]. Dipivefrin Hydrochloride's engineered prodrug structure bypasses this limitation entirely, allowing for targeted tissue entry before endogenous esterases cleave the pivaloyl groups to release the active adrenergic agonist, thereby preventing the toxicities associated with generic substitution [1].

Lipophilicity and Barrier Permeability Enhancement

Dipivefrin Hydrochloride is structurally engineered with pivaloyl esters to drastically alter the solubility profile of the parent molecule. Quantitative comparisons show that Dipivefrin is 600 times more lipophilic than generic epinephrine, shifting the log P from -1.37 to 1.7 [1]. This structural modification directly translates to a 17-fold increase in corneal penetration rates [2].

Evidence DimensionLipophilicity and Corneal Penetration
Target Compound DataLog P = 1.7; 17x baseline penetration
Comparator Or BaselineEpinephrine (Log P = -1.37; 1x baseline penetration)
Quantified Difference600-fold higher lipophilicity; 17-fold greater tissue penetration
ConditionsTranscorneal permeability and partition coefficient (log P) assays

Enables formulators to overcome severe biological barrier restrictions without relying on harsh, destabilizing permeation enhancers.

API Mass-Efficiency and Formulation Dilution

The enhanced permeability of Dipivefrin Hydrochloride allows for massive reductions in the required active pharmaceutical ingredient (API) load. Clinical and physiological models demonstrate that a highly dilute 0.1% Dipivefrin solution achieves equivalent intraocular pressure reduction (18.6% to 24%) as a concentrated 2.0% Epinephrine solution [1].

Evidence DimensionTherapeutic Dose Equivalence
Target Compound Data0.1% concentration
Comparator Or BaselineEpinephrine (2.0% concentration)
Quantified DifferenceEquivalent physiological response achieved with 20-fold less API mass
ConditionsIn vivo intraocular pressure (IOP) reduction models over 76-146 days

Allows procurement teams to achieve target efficacy while reducing raw API consumption by 95%, significantly lowering per-unit manufacturing costs.

Formulation Tolerability and Systemic Safety

High concentrations of standard epinephrine routinely cause severe local irritation and systemic cardiovascular side effects due to unintended absorption. In controlled studies of epinephrine-intolerant populations, formulations utilizing Dipivefrin Hydrochloride exhibited only a 3% intolerance rate, sharply contrasting with the 55% intolerance recurrence observed when using generic epinephrine[1].

Evidence DimensionPatient Intolerance Rate
Target Compound Data3% intolerance rate
Comparator Or BaselineEpinephrine (55% intolerance rate)
Quantified Difference94% relative reduction in formulation intolerance
ConditionsControlled clinical evaluations in epinephrine-intolerant subjects

Drastically reduces adverse event-related product failures, ensuring higher commercial viability for finished ophthalmic products.

Aqueous Stability and pH-Dependent Hydrolysis

As a prodrug ester, Dipivefrin is susceptible to premature hydrolysis if improperly formulated. However, as a hydrochloride salt, it maintains excellent stability in aqueous solutions for over 2 years when stored at 10–15 °C under slightly acidic conditions [1]. In contrast, exposure to alkaline pH or the use of the free base form triggers rapid ester degradation and precipitation [2].

Evidence DimensionAqueous Shelf-Life and Stability
Target Compound Data>2 years stability at 10-15 °C (acidic/neutral pH)
Comparator Or BaselineDipivefrin free base / Alkaline conditions (Rapid degradation)
Quantified DifferenceLong-term commercial viability vs. immediate hydrolytic failure
ConditionsAqueous formulation storage and pH-dependent hydrolysis tracking

Dictates strict pH buffering requirements during manufacturing to prevent premature ester cleavage and ensure a commercially viable shelf-life.

Advanced Ophthalmic Prodrug Manufacturing

Leveraging its 17-fold penetration advantage and 20-fold mass-efficiency, Dipivefrin Hydrochloride is the definitive API for low-concentration (0.1%) liquid and thermoresponsive gel formulations targeting intraocular pressure reduction, bypassing the toxicities of high-dose catecholamines [1].

Esterase-Activated Targeted Delivery Systems

Because it remains pharmacologically inert until cleaved by tissue esterases, this compound serves as an ideal commercial model and active agent for developing enzyme-triggered, localized drug release platforms [2].

High-Tolerability Adrenergic Agonist Formulations

In populations or models where systemic cardiovascular spikes must be avoided, Dipivefrin is procured to provide potent, localized alpha- and beta-adrenergic stimulation with a 94% reduction in intolerance rates compared to generic epinephrine [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

387.1812508 Da

Monoisotopic Mass

387.1812508 Da

Heavy Atom Count

26

UNII

5QTH9UHV0K

Pharmacology

Dipivefrin Hydrochloride is an ester with sympathomimetic activities. Dipivefrin hydrochloride is a prodrug of epinephrine that, due to its greater lipophilicity, allows for better penetration into the anterior chamber. Once inside the eye, dipivefrin hydrochloride is converted by hydrolysis to epinephrine. Epinephrine enhances the outflow of aqueous humor and decreases the production of aqueous humor by vasoconstriction. This leads to a reduction in intraocular pressure.

MeSH Pharmacological Classification

Adrenergic Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

64019-93-8

Wikipedia

Dipivefrin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Results of the PROPINE randomized controlled trial: determining the ever-elusive target, the optimal plan for relapses of nephrotic syndrome in children

John D Mahan, Mahmoud Kallash, William E Smoyer
PMID: 33509352   DOI: 10.1016/j.kint.2020.10.034

Abstract

Best treatments for initial presentation and relapses in children with nephrotic syndrome (NS) are still to be defined. The PROPINE study, published in this issue of Kidney International, demonstrates for relapse of childhood NS, the non-inferiority of a short taper (over 36 days) after remission with steroids. This study reinforces the need for more well-designed studies and the incorporation of predictive biomarkers, genetic studies, and other details to personalize treatment for each child with idiopathic NS.


Results of the PROPINE randomized controlled study suggest tapering of prednisone treatment for relapses of steroid sensitive nephrotic syndrome is not necessary in children

Antonio Gargiulo, Laura Massella, Barbara Ruggiero, Lucilla Ravà, Marta Ciofi Degli Atti, Marco Materassi, Francesca Lugani, Elisa Benetti, William Morello, Daniela Molino, Francesca Mattozzi, Marco Pennesi, Silvio Maringhini, Andrea Pasini, Bruno Gianoglio, Carmine Pecoraro, Giovanni Montini, Luisa Murer, Gian Marco Ghiggeri, Paola Romagnani, Marina Vivarelli, Francesco Emma
PMID: 33152448   DOI: 10.1016/j.kint.2020.09.024

Abstract

Corticosteroid-related toxicity in children with steroid-sensitive nephrotic syndrome is primarily related to the cumulative dose of prednisone. To optimize treatment of relapses, we conducted the PROPINE study, a multicentric, open-label, randomized, superiority trial. Seventy-eight relapsing children aged 3-17 years who had not received steroid-sparing medications during the previous 12 months were randomized to receive, from day five after remission, either 18 doses of 40 mg/m
of prednisone on alternate days (short arm), or the same cumulative dose tapered over double the time (long arm). Patients were monitored with an ad-hoc smartphone application, allowing daily reporting. The primary outcome was the six-month relapse rate at which time, 23/40 and 16/38 patients had relapsed in the long and short arms, respectively (no significant difference). Additionally, 40/78 patients were also enrolled in a secondary crossover study and were allocated to the opposite arm. Altogether, at six months, the relapse rate was 32/40 and 28/40 in the long and short arms, respectively (no significant difference). A post-hoc analysis excluding 30 patients treated with low-dose prednisone maintenance therapy failed to show significant differences between the two arms. No differences in adverse events, blood pressure and weight gain were observed. Thus, our data do not support the prescription of prolonged tapering schedules for relapses of steroid-sensitive nephrotic syndrome in children.


Effects of topical adrenergic agents on prostaglandin E2-induced aqueous flare and intraocular pressure elevation in pigmented rabbits

Momoko Nakamura-Shibasaki, Miftahul Akhyar Latief, Ji-Ae Ko, Kunihiko Funaishi, Yoshiaki Kiuchi
PMID: 26832333   DOI: 10.1007/s10384-016-0428-2

Abstract

To evaluate the effects of signals through adrenergic receptors on the changes in the aqueous flare and intraocular pressure (IOP) induced by topical prostaglandin E2 (PGE2) in pigmented rabbits.
Adrenergic agents were applied topically to pigmented Dutch rabbits, and PGE2 was then applied to induce an increase in the aqueous flare and IOP. The degree of aqueous flare was measured with a laser flare meter, and the IOP was measured with a rebound tonometer. Measurements were made every 30 min after the PGE2 had been applied for 2 h and at 4.0 and 4.5 h. Repeated measure analysis of variance and Dunnett's post hoc tests were used for the statistical analyses.
The topical application of PGE-2 increased the aqueous flare for more than 4.5 h. The topical instillation of 1.0 % apraclonidine significantly inhibited the increase in the PGE2-induced aqueous flare by 75.1 %, of 0.1 % brimonidine by 57.2 %, of 0.04 % dipivefrin by 57.4 %, and a combination of 0.1 % brimonidine and 5 % phenylephrine by 78.9 %. Topical 5.0 % phenylephrine and 0.05 % isoproterenol had little effect on the aqueous flare elevation induced by PGE2. The IOP increased 0.5 h after the topical application of PGE-2. Topical 1.0 % apraclonidine, 0.1 % brimonidine, 0.1 % dipivefrin, and the combination of 0.1 % brimonidine and 5.0 % phenylephrine significantly inhibited the PGE2-induced IOP elevation. However, topical 5.0 % phenylephrine and 0.05 % isoproterenol did not significantly inhibit the IOP elevation caused by PGE2.
Signaling by the α2 receptor inhibits both the PGE2-induced flare and IOP elevation caused by topical PGE2 application.


Effects of anti-glaucoma drugs on resistive index of the medial long posterior ciliary artery using color Doppler imaging in Beagle dogs

Hojung Choi, Youngwon Lee, Seongchan Yeon, Hyojong Lee, Heechun Lee
PMID: 21368570   DOI: 10.4142/jvs.2011.12.1.99

Abstract

Color Doppler imaging (CDI) was carried out to evaluate the effects of anti-glaucoma drugs on ophthalmic circulation using CDI-derived resistive index (RI) values. CDI was performed on nine Beagle dogs, and RI values were calculated for the medial long posterior ciliary artery before and after the administration of anti-glaucoma drugs. A significant increase in RI values was found after topical administration of levobunolol (p < 0.05) or dipivefrin (p < 0.05). Pilocarpine showed no effects on RI values after topical administration. The results suggest that some anti-glaucoma drugs could affect ophthalmic blood flow.


[Cystoid macular edema]

F Neu
PMID: 17718230   DOI:

Abstract

Cystoid macular edema is a known side effect of different systemic and local medications. Nicotinic acid used as a hypolipemiant agent can cause cystoid macular edema. Local adrenergic antiglaucomatous drugs as well as prostaglandin analogs can induce cystoid macular edema especially if other risk factors, which will be discussed, are present. Benzalkonium chloride, a universal conservative agent, can also favour cystoid macular edema.


Allergic contact dermatitis from timolol and dorzolamide eye drops

M Kalavala, B N Statham
PMID: 16787459   DOI: 10.1111/j.0105-1873.2006.0645b.x

Abstract




Pupillary supersensitivity and visual disturbance in Parkinson's disease

Norio Hori, Motoko Takamori, Masaaki Hirayama, Hirohisa Watanabe, Tomohiko Nakamura, Fumitada Yamashita, Hiroki Ito, Naoki Mabuchi, Gen Sobue
PMID: 18265941   DOI: 10.1007/s10286-008-0453-4

Abstract

This study evaluated pupillary postganglionic autonomic dysfunction and its relationship to visual disturbance in idiopathic Parkinson's disease (PD). Pupillary sensitivity was examined in relation to a parasympathomimetic agent [0.05% pilocarpine hydrochloride (PL)] and to a sympathomimetic agent [0.02% dipivefrine hydrochloride (DPE)] using infrared pupillography in 40 PD patients and 17 age-matched controls. Visual disturbances were evaluated as well, including blurring, photophobia, night blindness and involuntary eyelid closure in response to light. Pupillary supersensitivity to PL and DPE and their relation to visual disturbances were found to be significantly greater in PD patients than in controls (22.3 +/- 15.1 vs. 10.4 +/- 11.4%, P < 0.005, and14.5 +/- 14.5 vs. 4.9 +/- 8.7%, P < 0.01, respectively). In addition, pupillary sympathetic supersensitivity did not correlate with a reduction of 123I-metaiodobenzylguanidine (MIBG) cardiac accumulation. Patients with PD reported more blurred vision (P < 0.001) and involuntary eyelid closure in response to light (P < 0.05) than controls. Patients with supersensitivity to both PL and DPE complained more often of blurred vision than patients without supersensitivity (P < 0.05). Pupillary sensitivity to PL correlated significantly with a summed score for visual disturbance (P < 0.05, r = 0.417), but DPE sensitivity did not. PD patients have both parasympathetic and sympathetic postganglionic impairments affecting the pupil. Our findings demonstrate that parasympathetic dysfunction contributes significantly to visual disturbance in PD.


Contact dermatitis by dipivefrine

J Vilaplana, P Zaballos, C Romaguera
PMID: 15811042   DOI: 10.1111/j.0105-1873.2005.0548k.x

Abstract




Bidirectional Modulation of Alcohol-Associated Memory Reconsolidation through Manipulation of Adrenergic Signaling

Moritz J W Schramm, Barry J Everitt, Amy L Milton
PMID: 26279079   DOI: 10.1038/npp.2015.248

Abstract

Alcohol addiction is a problem of great societal concern, for which there is scope to improve current treatments. One potential new treatment for alcohol addiction is based on disrupting the reconsolidation of the maladaptive Pavlovian memories that can precipitate relapse to drug-seeking behavior. In alcohol self-administering rats, we investigated the effects of bidirectionally modulating adrenergic signaling on the strength of a Pavlovian cue-alcohol memory, using a behavioral procedure that isolates the specific contribution of one maladaptive Pavlovian memory to relapse, the acquisition of a new alcohol-seeking response for an alcohol-associated conditioned reinforcer. The β-adrenergic receptor antagonist propranolol, administered in conjunction with memory reactivation, persistently disrupted the memory that underlies the capacity of a previously alcohol-associated cue to act as a conditioned reinforcer. By contrast, enhancement of adrenergic signaling by administration of the adrenergic prodrug dipivefrin at reactivation increased the strength of the cue-alcohol memory and potentiated alcohol seeking. These data demonstrate the importance of adrenergic signaling in alcohol-associated memory reconsolidation, and suggest a pharmacological target for treatments aiming to prevent relapse through the disruption of maladaptive memories.


[Latanoprost topical ophthalmic combinations]

M Călugăru, D Călugăru
PMID: 15782758   DOI:

Abstract

Latanoprost became the first line therapeutic agent in glaucoma treatment being the best sold worldwide anti-glaucoma medication. When adequate intraocular pressure decrease can not be achieved with latanoprost monotherapy, then its combinations are to be used. Latanoprost combinations are grouped in to non-fixed and fixed variants. Non-fixed combinations mean concomitant therapy,that is giving the two or more medications using different bottles. The medications used for latanoprost non-fixed combinations are represented by timolol 0.5%, pilocarpine 2%, acetazolamide dispensed systemically and locally, dipivefrin 0.1%, unoprostone 0.12% and brimonidine 0.2%. Fixed combinations mean administering the two mixed medications using one single bottle. At the present time there is only one fixed combination of latanoprost i.e. its combination with timolol 0.5% whose trading name is Xalcom.


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